Peptide P60

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

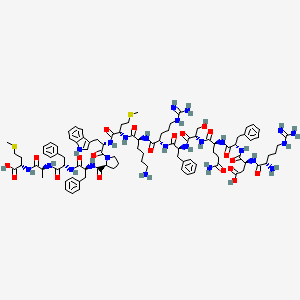

2D Structure

Properties

Molecular Formula |

C95H132N24O20S2 |

|---|---|

Molecular Weight |

1994.3 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C95H132N24O20S2/c1-55(79(124)111-68(93(138)139)40-46-141-3)106-85(130)69(47-56-23-8-4-9-24-56)113-88(133)72(50-59-29-14-7-15-30-59)116-91(136)76-36-22-44-119(76)92(137)74(51-60-53-105-63-33-17-16-31-61(60)63)117-84(129)67(39-45-140-2)110-81(126)64(34-18-19-41-96)107-82(127)65(35-21-43-104-95(101)102)108-86(131)71(49-58-27-12-6-13-28-58)115-90(135)75(54-120)118-83(128)66(37-38-77(98)121)109-87(132)70(48-57-25-10-5-11-26-57)114-89(134)73(52-78(122)123)112-80(125)62(97)32-20-42-103-94(99)100/h4-17,23-31,33,53,55,62,64-76,105,120H,18-22,32,34-52,54,96-97H2,1-3H3,(H2,98,121)(H,106,130)(H,107,127)(H,108,131)(H,109,132)(H,110,126)(H,111,124)(H,112,125)(H,113,133)(H,114,134)(H,115,135)(H,116,136)(H,117,129)(H,118,128)(H,122,123)(H,138,139)(H4,99,100,103)(H4,101,102,104)/t55-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1 |

InChI Key |

CYTCHHWJGBKDPS-UZFQJSGKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Peptide P60: A Synthetic Inhibitor Targeting the FOXP3 Transcription Factor for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic 15-mer peptide, P60, has emerged as a promising agent in the field of cancer immunotherapy. Identified from a phage-displayed random peptide library, P60 functions as a cell-permeable inhibitor of the Forkhead box protein P3 (FOXP3) transcription factor.[1][2][3] FOXP3 is the master regulator of regulatory T cells (Tregs), a subset of T lymphocytes that play a critical role in maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Tregs are often co-opted by tumors to suppress anti-tumor immune responses, thereby facilitating tumor growth and immune evasion. P60 offers a novel therapeutic strategy by directly targeting and inhibiting the immunosuppressive functions of Tregs.[1][2][3]

This technical guide provides a comprehensive overview of peptide P60, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

P60 exerts its inhibitory effect on Tregs by directly binding to the FOXP3 transcription factor.[1][2] Specifically, it interacts with the intermediate region of FOXP3, which is crucial for both its homodimerization and its interaction with other transcription factors, such as AML1 (acute myeloid leukemia 1)/Runx1.[1]

The key mechanisms of P60's action include:

-

Inhibition of FOXP3 Nuclear Translocation: P60 enters the cell and prevents the translocation of FOXP3 into the nucleus, a critical step for its function as a transcription factor.[2][3]

-

Disruption of FOXP3 Dimerization: By binding to the intermediate region of FOXP3, P60 inhibits the formation of FOXP3 homodimers, which is essential for its transcriptional activity.[1]

-

Blockade of FOXP3-AML1 Interaction: P60 also interferes with the interaction between FOXP3 and the transcription factor AML1. This interaction is necessary for the full suppressive function of Tregs.[1]

-

Restoration of Effector T Cell Function: By inhibiting FOXP3, P60 alleviates the suppression of effector T cells, leading to enhanced anti-tumor immune responses.[2][3] It has been shown to restore the activity of transcription factors like NF-κB and NFAT in effector T cells.[2][3]

The following diagram illustrates the signaling pathway of FOXP3-mediated immunosuppression and the inhibitory action of this compound.

Caption: P60 inhibits FOXP3 dimerization and its interaction with AML1.

Quantitative Data

While precise IC50 and Kd values for P60 are not consistently reported across studies, qualitative and relative binding data have been established through various assays.

Table 1: Relative Binding Affinity of P60 and Alanine-Substituted Mutants to FOXP3

Surface Plasmon Resonance (SPR) has been utilized to assess the binding of P60 and its variants to immobilized FOXP3 protein. The results of alanine scanning experiments have identified key residues for this interaction.

| Peptide Variant | Amino Acid Substitution | Relative Binding to FOXP3 | Effect on Treg Inhibition |

| P60 | (Wild-Type) | Strong | Inhibitory |

| P60-D2A | Aspartic Acid at pos. 2 to Alanine | Increased | Improved |

| P60-S5A | Serine at pos. 5 to Alanine | Slightly Improved | Improved |

| P60-P11A | Proline at pos. 11 to Alanine | Permissive | Improved |

| P60-R1A | Arginine at pos. 1 to Alanine | Detrimental | Reduced |

| P60-F7A | Phenylalanine at pos. 7 to Alanine | Detrimental | Reduced |

| P60-K8A | Lysine at pos. 8 to Alanine | Detrimental | Reduced |

| P60-M9A | Methionine at pos. 9 to Alanine | Detrimental | Reduced |

| P60-W10A | Tryptophan at pos. 10 to Alanine | Detrimental | Reduced |

| P60-F12A | Phenylalanine at pos. 12 to Alanine | Detrimental | Reduced |

Data compiled from Lozano et al., 2017.[1]

Table 2: In Vitro Inhibition of Treg Suppressive Activity

The ability of P60 to inhibit the suppressive function of Tregs on effector T cell proliferation is a key measure of its activity.

| Effector Cells | Suppressor Cells | Treatment | Concentration | Effect on Effector T Cell Proliferation |

| Murine CD4+CD25- T cells | Murine CD4+CD25+ Tregs | P60 | 50 µM | Significant restoration of proliferation |

| Human PBMCs | Karpas 299 (Treg cell line) | P60 | 50 µM | Restoration of IFN-γ production |

Data from Casares et al., 2010 and Lozano et al., 2017.[1][2]

Experimental Protocols

FOXP3 Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a general procedure for assessing the binding of P60 to FOXP3 using SPR.

Workflow Diagram:

Caption: Workflow for assessing P60-FOXP3 binding via SPR.

Methodology:

-

Protein Immobilization: Recombinant full-length or truncated versions of FOXP3 protein are immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Peptide Preparation: Lyophilized P60 peptide and its analogues are reconstituted in an appropriate buffer (e.g., PBS) to create a stock solution. A series of dilutions are then prepared to be injected over the sensor surface.

-

Binding Analysis:

-

The peptide solutions are injected at various concentrations over the immobilized FOXP3 surface.

-

The association of the peptide to the protein is monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass bound.

-

Following the association phase, a running buffer is flowed over the chip to monitor the dissociation of the peptide.

-

-

Data Analysis: The resulting sensograms are analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Inhibition of FOXP3 Dimerization and FOXP3-AML1 Interaction (AlphaScreen Assay)

This protocol describes the use of the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology to measure the inhibitory effect of P60 on protein-protein interactions.

Workflow Diagram:

Caption: Workflow for the AlphaScreen protein interaction assay.

Methodology:

-

Reagent Preparation:

-

Express and purify recombinant FOXP3 and AML1 proteins with different tags (e.g., GST-FOXP3 and 6xHis-FOXP3 for homodimerization; GST-FOXP3 and 6xHis-AML1 for heterodimerization).

-

Prepare serial dilutions of the P60 peptide.

-

-

Assay Procedure:

-

In a microplate, incubate the tagged proteins in the presence of varying concentrations of P60 or a control peptide.

-

Add AlphaScreen Donor beads (e.g., streptavidin-coated for binding to a biotinylated protein or anti-GST) and Acceptor beads (e.g., nickel chelate for binding to a His-tagged protein).

-

Incubate the plate in the dark to allow for bead-protein complex formation.

-

-

Signal Detection and Analysis:

-

If the tagged proteins interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen is generated, which diffuses to the Acceptor beads, leading to a chemiluminescent signal.

-

The signal is measured using a suitable plate reader.

-

The inhibitory effect of P60 is determined by the reduction in the AlphaScreen signal. Data is plotted to calculate the IC50 value.[1]

-

In Vitro T Regulatory Cell Suppression Assay

This protocol details the steps to assess the ability of P60 to reverse the suppressive function of Tregs on effector T cell proliferation.

Workflow Diagram:

Caption: Workflow for the in vitro Treg suppression assay.

Methodology:

-

Cell Isolation:

-

Isolate CD4+CD25+ regulatory T cells and CD4+CD25- conventional (effector) T cells from murine spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Co-culture Setup:

-

In a 96-well round-bottom plate, culture a fixed number of effector T cells with varying numbers of Tregs to achieve different Treg:effector cell ratios (e.g., 1:1, 1:2, 1:4, 1:8).

-

Include control wells with effector T cells alone.

-

-

Treatment and Stimulation:

-

Add P60 or a control peptide at the desired concentration to the appropriate wells.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T cell proliferation.

-

-

Proliferation Measurement:

-

After a defined incubation period (typically 3-5 days), assess T cell proliferation using one of the following methods:

-

[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 16-18 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine, which can be quantified using a scintillation counter.

-

CFSE Dilution: Label the effector T cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity that can be measured by flow cytometry.

-

-

-

Data Analysis: The percentage of suppression is calculated by comparing the proliferation of effector T cells in the presence of Tregs to the proliferation of effector T cells alone. The ability of P60 to reverse this suppression is then determined.

Conclusion

This compound represents a targeted approach to cancer immunotherapy by specifically inhibiting the master regulator of Treg function, FOXP3. Its mechanism of action, involving the disruption of key protein-protein interactions, leads to the functional inactivation of Tregs and the restoration of anti-tumor immunity. The data from binding and functional assays, along with the detailed protocols provided in this guide, offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of P60 and its derivatives. Further optimization of P60 to enhance its stability and in vivo efficacy is an active area of research that holds significant promise for the development of novel cancer treatments.

References

- 1. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

Peptide P60: A Novel Inhibitor of Regulatory T Cell Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer and chronic infections, their immunosuppressive activity can hinder effective immune responses. The transcription factor Forkhead Box P3 (FOXP3) is the master regulator of Treg development and function, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthetic peptide P60, a novel inhibitor of FOXP3, and its effects on regulatory T cells. P60 was identified from a phage-displayed random peptide library and has been shown to effectively impair Treg activity, thereby enhancing anti-tumor and anti-viral immunity in preclinical models.[1][2] This document details the mechanism of action of P60, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action

This compound is a 15-amino-acid synthetic peptide that exerts its inhibitory effect on regulatory T cells by directly targeting the master transcription factor, FOXP3.[1][2] P60 is cell-permeable and, upon entering the cell, binds to the intermediate region of FOXP3.[3][4] This interaction has two key consequences:

-

Inhibition of FOXP3 Nuclear Translocation: P60 prevents the translocation of FOXP3 from the cytoplasm to the nucleus.[1][2] As FOXP3 must be in the nucleus to exert its transcriptional control, this sequestration in the cytoplasm effectively neutralizes its function.

-

Disruption of FOXP3 Dimerization and Co-factor Interaction: P60 has been shown to inhibit the homodimerization of FOXP3 and its interaction with other crucial transcription factors, such as the Acute Myeloid Leukemia 1 (AML1) protein (also known as RUNX1).[3][4] These interactions are essential for the assembly of the transcriptional machinery that mediates Treg suppressive functions.

By interfering with these critical aspects of FOXP3 biology, P60 ultimately relieves the FOXP3-mediated suppression of other key transcription factors, notably the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][2] This leads to an enhanced activation and proliferation of effector T cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound on regulatory T cell function.

Table 1: Effect of this compound on T Cell Proliferation and Treg Suppression

| Experimental System | P60 Concentration | Target Cells | Readout | Result | Reference |

| In vitro murine Treg suppression assay | 50 µM | CD4+CD25- effector T cells + CD4+CD25+ Tregs | [3H]-thymidine incorporation | Significant reversal of Treg-mediated suppression of effector T cell proliferation. | [4] |

| In vitro human Treg suppression assay | 100 µM | Jurkat cells co-cultured with human Tregs | Luciferase activity (NFAT reporter) | P60 overcame the inhibitory effect of FOXP3 on NFAT activity. | [5] |

| In vitro human Treg suppression assay | 100 µM | 293T cells co-cultured with human Tregs | Luciferase activity (NF-κB reporter) | P60 overcame the inhibitory effect of FOXP3 on NF-κB activity. | [5] |

Table 2: Effect of this compound on Cytokine Production

| Experimental System | P60 Concentration | Cell Type | Cytokine Measured | Result | Reference |

| Mixed Lymphocyte Reaction (MLR) with human PBMCs and Karpas 299 (Treg cell line) | 50 µM | Human PBMCs | Interferon-gamma (IFN-γ) | P60 restored the production of IFN-γ that was suppressed by the Treg cell line. | [4] |

| In vitro stimulation of murine effector T cells | Not specified | Murine effector T cells | Interferon-gamma (IFN-γ) and IL-2 | P60 treatment augmented the production of IFN-γ and IL-2 in effector T cells. | [3] |

Experimental Protocols

In Vitro Treg Suppression Assay (CFSE-based)

This protocol is a standard method to assess the suppressive capacity of regulatory T cells and the inhibitory effect of substances like this compound.

Materials:

-

CD4+CD25- effector T cells (Teff)

-

CD4+CD25+ regulatory T cells (Treg)

-

This compound (and control peptide)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and anti-CD28 antibodies

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Labeling of Effector T cells with CFSE:

-

Resuspend Teff cells at a concentration of 1x10^6 cells/mL in PBS.

-

Add CFSE to a final concentration of 5 µM.

-

Incubate for 10 minutes at 37°C.

-

Quench the reaction by adding five volumes of ice-cold complete medium.

-

Wash the cells three times with complete medium.

-

-

Co-culture Setup:

-

Plate the CFSE-labeled Teff cells at 1x10^5 cells/well in a 96-well round-bottom plate.

-

Add Treg cells at various Teff:Treg ratios (e.g., 1:1, 2:1, 4:1).

-

Add this compound or a control peptide to the desired final concentration (e.g., 50 µM).

-

Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4) if necessary.

-

Acquire the samples on a flow cytometer.

-

Analyze the CFSE dilution in the CD4+ T cell population as a measure of proliferation. The percentage of suppression is calculated by comparing the proliferation of Teff cells in the presence and absence of Tregs. The effect of P60 is determined by the reduction in this suppression.

-

Measurement of IFN-γ Production by ELISA

This protocol describes the quantification of IFN-γ in culture supernatants.

Materials:

-

Supernatants from cell cultures (e.g., from the Treg suppression assay)

-

IFN-γ ELISA kit (murine or human, as appropriate)

-

ELISA plate reader

Procedure:

-

Follow the manufacturer's instructions for the specific IFN-γ ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Incubate, wash, and then add the enzyme-conjugated secondary antibody.

-

After a final incubation and wash, add the substrate solution and stop the reaction.

-

Read the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Calculate the concentration of IFN-γ in the samples based on the standard curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Caption: Mechanism of action of this compound in inhibiting regulatory T cell function.

Caption: Experimental workflow for the in vitro Treg suppression assay.

Caption: Detailed molecular interactions of this compound with FOXP3.

Conclusion

This compound represents a promising tool for the functional inhibition of regulatory T cells. Its ability to specifically target the master regulator FOXP3 and disrupt its nuclear translocation and protein-protein interactions provides a clear mechanism for overcoming Treg-mediated immunosuppression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic potential of P60 and similar FOXP3 inhibitors. The continued exploration of such targeted immunomodulatory agents holds significant promise for the advancement of cancer immunotherapy and the treatment of chronic infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FOXP3 Inhibitor: Peptide P60

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide P60 is a synthetic 15-mer peptide that has garnered significant interest in the field of immunology and oncology for its ability to inhibit the function of the transcription factor FOXP3, a key regulator of regulatory T cells (Tregs). By modulating Treg activity, this compound holds promise for enhancing anti-tumor and anti-viral immune responses. This technical guide provides a comprehensive overview of the structure, mechanism of action, and relevant experimental methodologies associated with this compound. While an experimentally determined three-dimensional structure is not publicly available, this guide consolidates the known structural data, including its amino acid sequence and a modeled representation. Detailed experimental protocols for peptide identification through phage display and general methodologies for peptide structure determination are also presented.

Core Structure and Properties of this compound

This compound is a linear peptide consisting of 15 amino acids. Its sequence and key properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH | [1][2][3] |

| One-Letter Code | RDFQSFRKMWPFFAM | [4] |

| Molecular Formula | C₉₅H₁₃₂N₂₄O₂₀S₂ | [1][5] |

| Molecular Weight | 1994.34 g/mol | [3][5] |

| Origin | Identified from a phage-displayed random peptide library | [4][6][7] |

Mechanism of Action: Inhibition of FOXP3

This compound exerts its biological effects by targeting FOXP3, a master transcription factor crucial for the development and immunosuppressive function of regulatory T cells (Tregs).[4] The inhibitory mechanism of this compound involves several key steps:

-

Cellular Entry: this compound is cell-permeable, allowing it to enter target cells and access intracellular components.[1][2]

-

Binding to FOXP3: It directly binds to the FOXP3 protein.[4][8]

-

Inhibition of Nuclear Translocation: this compound prevents the translocation of FOXP3 into the nucleus, a critical step for its function as a transcription factor.[4]

-

Disruption of Protein-Protein Interactions: The peptide has been shown to inhibit the homodimerization of FOXP3 and its interaction with other transcription factors, such as AML1 (Acute Myeloid Leukemia 1).[8]

-

Suppression of Treg Activity: By inhibiting FOXP3, this compound diminishes the ability of Tregs to suppress the activity of effector T cells, thereby enhancing immune responses.[1][4] This is achieved by overcoming the FOXP3-mediated suppression of key transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells).[4][9]

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Structural Information

Primary Structure

The primary structure, or amino acid sequence, of this compound is well-established and is fundamental to its function.

Three-Dimensional Structure

As of the latest available data, an experimentally determined three-dimensional structure of this compound obtained through methods such as NMR spectroscopy or X-ray crystallography has not been deposited in public databases. However, a 3D model of this compound has been generated to understand the structural basis of its interaction with FOXP3 and to guide the design of modified peptides with improved activity.[8] This modeling has been instrumental in identifying key residues involved in intramolecular interactions.[8]

The following diagram represents a conceptual workflow for peptide structure determination.

References

- 1. P60 peptide [novoprolabs.com]

- 2. innopep.com [innopep.com]

- 3. abbiotec.com [abbiotec.com]

- 4. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]

The Role of Peptide P60 in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between the immune system and cancer cells presents a significant challenge in the development of effective cancer therapies. A key obstacle to robust anti-tumor immunity is the presence of regulatory T cells (Tregs), which suppress the activity of effector T cells, thereby allowing tumors to evade immune destruction. A promising strategy to overcome this immunosuppression is the targeted inhibition of the master transcriptional regulator of Tregs, Forkhead box P3 (FOXP3). This technical guide delves into the core of one such innovative approach: the use of peptide P60, a 15-mer synthetic peptide designed to disrupt Treg function and unleash the full potential of the anti-tumor immune response. This document provides a comprehensive overview of P60's mechanism of action, a compilation of key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the critical pathways and workflows involved.

Mechanism of Action of this compound

This compound is a synthetic 15-amino acid peptide (sequence: RDFQSFRKMWPFFAM) identified through phage display technology for its ability to bind to the FOXP3 protein.[1] Its primary mechanism of action is the functional inhibition of regulatory T cells (Tregs) by directly interfering with the activity of FOXP3.[2]

P60 exerts its effects through the following key interactions:

-

Binding to FOXP3: P60 specifically binds to the intermediate region of the FOXP3 protein, encompassing amino acids 177-331.[1] This region is crucial for the dimerization of FOXP3 and its interaction with other transcription factors.

-

Inhibition of FOXP3 Homodimerization: By binding to this intermediate region, P60 prevents FOXP3 from forming homodimers, a process essential for its transcriptional regulatory function.[1]

-

Disruption of FOXP3/AML1 Interaction: P60 also abrogates the interaction between FOXP3 and the transcription factor AML1 (Acute Myeloid Leukemia 1), also known as RUNX1.[3] This interaction is critical for the immunosuppressive activity of Tregs.

-

Impaired FOXP3 Nuclear Translocation: P60 has been shown to inhibit the translocation of FOXP3 into the nucleus, further impeding its ability to regulate gene expression.[4]

-

Restoration of Effector T Cell Function: By inhibiting Treg function, P60 indirectly enhances the activity of effector T cells, such as CD8+ cytotoxic T lymphocytes, allowing them to more effectively recognize and eliminate cancer cells.[3]

The culmination of these molecular interactions leads to a significant reduction in the immunosuppressive capacity of Tregs within the tumor microenvironment, thereby shifting the balance towards an effective anti-tumor immune response.

Signaling Pathway of P60 Action

Caption: P60 inhibits Treg function by disrupting FOXP3 dimerization and AML1 interaction.

Quantitative Data on P60 Efficacy

The anti-tumor effects of this compound and its derivatives have been quantified in various preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Cell Lines | Treatment | Concentration | Outcome | Reference |

| CIK cells + A-498 (renal cancer) | P60 | 100 µM | Significant decrease in viable cancer cells | [5] |

| CIK cells + Caki-2 (renal cancer) | P60 | 100 µM | Significant decrease in viable cancer cells | [5] |

| CIK cells + DAN-G (pancreatic cancer) | P60 | 100 µM | Significant decrease in viable cancer cells | [5] |

| CIK cells + Capan-2 (pancreatic cancer) | P60 | 100 µM | Significant decrease in viable cancer cells | [5] |

| Murine CD4+CD25+ Tregs + Effector T cells | P60 | 50 µM | Restoration of effector T cell proliferation | [6] |

| Human Tregs + Effector T cells | P60 | 100 µM | Improved effector T cell stimulation | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of P60 and Derivatives

| Tumor Model | Treatment | Dosage | Outcome | Reference |

| CT26 Colon Carcinoma | P60 + AH1 vaccine | 50 nmol/mouse/day | Protection against tumor implantation | [7] |

| Hepatocellular Carcinoma (Hepa-129) | CM-1215 (cyclized P60-D2A-S5A) + anti-PD-1 | 10 nmol/mouse/day | Delayed tumor growth and increased survival | [8] |

| MC38 Colon Carcinoma | IL-P60 (liposomal P60) | 0.25 mg/kg every 2 days | 40% tumor regression (monotherapy) | [9] |

| MC38 Colon Carcinoma | IL-P60 + anti-PD-1 | 0.25 mg/kg every 2 days | 100% tumor regression | [9] |

Table 3: Impact of P60 on Immune Cell Populations

| Cell Type | Treatment | Observation | Reference |

| CIK cell cultures | P60 (100 µM) | No significant change in the distribution of CD3+CD56+, CD3+CD56-, CD8+, CD4+, or CD4+CD25+FOXP3+ cells | [5] |

| CT26 Tumor Microenvironment | P60 | Increased CD8+/Treg ratio | [10][11][12][13] |

| 4T1 Breast Cancer | Adenovirus expressing P60 | Reduced tumor infiltration of Tregs | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Treg Suppression Assay

This protocol assesses the ability of P60 to inhibit the suppressive function of Tregs on effector T cell proliferation.

Materials:

-

This compound (100 µM working concentration)[5]

-

Control peptide (e.g., P301)[5]

-

Effector T cells (CD4+CD25-)

-

Regulatory T cells (CD4+CD25+)

-

Anti-CD3 antibody (2.5 µg/mL)[6]

-

RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine

-

96-well round-bottom plates

-

Cell proliferation assay reagent (e.g., WST-8 or [3H]-thymidine)

Procedure:

-

Isolate effector T cells and Tregs from murine spleens or human PBMCs using magnetic-activated cell sorting (MACS).

-

Plate effector T cells at a density of 1 x 10^5 cells/well in a 96-well plate.[6]

-

Add Tregs to designated wells at a 1:10 Treg to effector T cell ratio (1 x 10^4 cells/well).[6]

-

Add this compound or control peptide to the appropriate wells at a final concentration of 50-100 µM.[5][6]

-

Stimulate the co-cultures with anti-CD3 antibody.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Assess T cell proliferation using a WST-8 assay or by measuring [3H]-thymidine incorporation during the final 18 hours of incubation.

-

Calculate the percentage of suppression and the reversal of suppression by P60.

Experimental Workflow for In Vitro Treg Suppression Assay

Caption: Workflow for assessing P60's inhibition of Treg suppression in vitro.

In Vivo Murine Tumor Model (CT26)

This protocol describes the establishment of a syngeneic colon carcinoma model to evaluate the in vivo anti-tumor efficacy of P60.

Materials:

-

BALB/c mice (6-8 weeks old)

-

CT26 murine colon carcinoma cells[15]

-

This compound or its derivatives

-

Anti-PD-1 antibody (optional, for combination therapy)

-

Matrigel

-

Sterile PBS

-

Calipers for tumor measurement

Procedure:

-

Culture CT26 cells in appropriate medium.

-

On the day of injection, harvest and resuspend CT26 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each BALB/c mouse.[16]

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, P60, anti-PD-1, P60 + anti-PD-1).

-

Administer P60 or its derivatives intraperitoneally at the desired dosage (e.g., 10-50 nmol/mouse/day).[7]

-

For combination therapy, administer anti-PD-1 antibody according to the established protocol.

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor mice for signs of toxicity and record survival data.

-

At the end of the experiment, tumors and spleens can be harvested for further analysis (e.g., flow cytometry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.

Materials:

-

Tumor tissue from in vivo experiments

-

RPMI medium

-

Collagenase D, DNase I

-

Ficoll-Paque

-

ACK lysis buffer

-

Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, and FOXP3

-

Foxp3/Transcription Factor Staining Buffer Set

-

Flow cytometer

Procedure:

-

Harvest tumors and mince them into small pieces in RPMI medium.

-

Digest the tumor tissue with Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Isolate lymphocytes using a Ficoll-Paque density gradient.

-

Lyse red blood cells with ACK lysis buffer.

-

Wash and resuspend the single-cell suspension in FACS buffer.

-

Perform surface staining with antibodies for CD45, CD3, CD4, and CD8.

-

Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set.

-

Perform intracellular staining for FOXP3.

-

Acquire data on a flow cytometer and analyze the percentages of different immune cell populations (e.g., CD8+ T cells, CD4+FOXP3+ Tregs) within the CD45+ leukocyte gate.[17]

Flow Cytometry Workflow for TIL Analysis

Caption: Workflow for the analysis of tumor-infiltrating lymphocytes by flow cytometry.

Conclusion

This compound represents a targeted and innovative approach to cancer immunotherapy by directly inhibiting the immunosuppressive function of regulatory T cells. Its ability to disrupt the central regulatory axis of FOXP3 holds significant promise for enhancing the efficacy of endogenous anti-tumor immune responses and for synergistic combinations with other immunotherapies, such as checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of P60 and its derivatives in the fight against cancer. Continued research into optimizing peptide stability, delivery, and combinatorial strategies will be crucial in translating this promising preclinical concept into a clinically effective cancer treatment.

References

- 1. abbiotec.com [abbiotec.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. crownbio.com [crownbio.com]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. Regulatory T cells in tumor microenvironment: new mechanisms, potential therapeutic strategies and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | On the Prognostic Power of Tumor-Infiltrating Lymphocytes – A Critical Commentary [frontiersin.org]

- 12. The ratio of CD8 to Treg tumor-infiltrating lymphocytes is associated with response to cisplatin-based neoadjuvant chemotherapy in patients with muscle invasive urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ratios of CD8+ T Cells to CD4+CD25+ FOXP3+ and FOXP3- T Cells Correlate with Poor Clinical Outcome in Human Serous Ovarian Cancer | PLOS One [journals.plos.org]

- 14. mstechno.co.jp [mstechno.co.jp]

- 15. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of P60, a Peptide Inhibitor of the FOXP3 Transcription Factor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological activity, mechanism of action, and therapeutic potential of P60, a synthetic peptide inhibitor of the Forkhead box protein P3 (FOXP3). FOXP3 is the master transcriptional regulator of regulatory T cells (Tregs), a subset of T cells that play a critical role in maintaining immune homeostasis but can also impede anti-tumor and antiviral immune responses. The inhibition of FOXP3 represents a promising strategy in cancer immunotherapy.

Core Mechanism of Action

P60 is a 15-amino-acid synthetic peptide (sequence: RDFQSFRKMWPFFAM) identified from a phage-displayed random peptide library for its ability to bind to FOXP3.[1][2] It is capable of penetrating the cell membrane to exert its function intracellularly.[1][3] The primary mechanism of P60 involves direct binding to the intermediate region of the FOXP3 protein, which contains a leucine zipper-like motif.[3] This interaction disrupts key protein-protein interactions essential for Treg suppressive function.

The key inhibitory actions of P60 are:

-

Inhibition of FOXP3 Homodimerization: P60 blocks the formation of FOXP3 homodimers, a process that is essential for its function as a transcriptional regulator.[3][4]

-

Disruption of FOXP3/AML1 Interaction: The peptide prevents the association of FOXP3 with the transcription factor AML1 (Acute Myeloid Leukemia 1)/Runx1.[3][4] This interaction is required for the suppressive activity of Tregs, including the suppression of IL-2 and IFN-γ production.[3]

-

Inhibition of FOXP3 Nuclear Translocation: P60 has been shown to inhibit the translocation of FOXP3 to the nucleus, reducing its ability to act on its target genes.[1][5][6]

-

Relief of Transcriptional Repression: By inhibiting FOXP3, P60 overcomes its suppressive effects on other key transcription factors, such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to enhanced effector T cell activity.[1][2]

Biological Activity: In Vitro Data

P60 demonstrates robust activity in various in vitro models, primarily by inhibiting Treg function and boosting effector T cell responses.

Effects on T Cell Proliferation and Cytokine Production

P60 and its optimized derivatives effectively reverse Treg-mediated suppression of effector T cells (Tconv). This leads to increased T cell proliferation and production of key pro-inflammatory cytokines.[4][7] The optimized peptide CM-1315, a derivative of P60, has been shown to be more active than the original P60 peptide.[7][8]

| Assay | Cell Type | Treatment | Observed Effect | Reference |

| T Cell Proliferation | Murine/Human Effector T cells + Tregs | P60 | Restores T cell proliferation inhibited by Tregs. | [3] |

| T Cell Proliferation | Murine Effector T cells | P60, CM-1315 | Augments T cell proliferation upon anti-CD3 stimulation. | [3][7] |

| Cytokine Production | Murine Effector T cells | P60, CM-1315 | Increases production of IL-2 and IFN-γ. | [3][7] |

| Transcription Factor Activity | 293T / Jurkat Cells | P60 | Overcomes FOXP3-mediated suppression of NF-κB and NFAT reporters. | [2] |

Activity of P60 Analogs from Alanine Scanning

An alanine scan of the 15-mer P60 peptide was performed to identify residues critical for its activity. The ability of each mutant to inhibit Treg function in vitro showed a significant correlation with its capacity to bind FOXP3 and disrupt FOXP3 homodimerization and FOXP3-AML1 interaction.[3][7]

| P60 Mutant (Position) | Effect on FOXP3 Binding | Effect on Treg Inhibition | Conclusion | Reference |

| D2A | Improved | Improved | Beneficial Mutation | [3] |

| S5A | Improved | Improved | Beneficial Mutation | [3] |

| P11A | Improved | Improved | Beneficial Mutation | [3] |

| W1A | Detrimental | Detrimental | Detrimental Mutation | [3] |

| F7A | Detrimental | Detrimental | Detrimental Mutation | [3] |

| K8A | Detrimental | Detrimental | Detrimental Mutation | [3] |

| M9A | Detrimental | Detrimental | Detrimental Mutation | [3] |

| W10A | Detrimental | Detrimental | Detrimental Mutation | [3] |

| F12A | Detrimental | Detrimental | Detrimental Mutation | [3] |

Potentiation of Cytotoxic Cell Activity

P60 can enhance the anti-tumor activity of other immune effector cells. Treatment of cytokine-induced killer (CIK) cells with P60 significantly increased their cytotoxic activity against renal and pancreatic cancer cell lines. This effect was attributed to the functional inhibition of the minor Treg population present in CIK cultures, thereby unleashing the full cytotoxic potential of the effector cells.

Biological Activity: In Vivo Data

In vivo studies have demonstrated the therapeutic potential of P60 in various disease models, particularly in cancer immunotherapy.

Anti-Tumor Efficacy

P60 administration enhances anti-tumor immunity and improves the efficacy of cancer vaccines and immunotherapies.

| Tumor Model | Treatment | Key Outcomes | Reference |

| CT26 Colon Carcinoma | P60 + AH1 epitope vaccine | Induced protection against tumor implantation. | [1][3] |

| 4T1 Breast Cancer | 6(P60-MMPs) fusion protein | Inhibited tumor growth and decreased lung metastasis; associated with reduced tumor-infiltrating Tregs and increased CD8+ T cells. | [5] |

| Hepatocellular Carcinoma | P60-D2A-S5A (Cyclized) + anti-PD1 | Delayed tumor growth more effectively than anti-PD1 alone. | [3] |

| Breast Cancer | Adenoviral vector encoding P60 (Ad.P60) | Delayed tumor growth, reduced Treg infiltration, and inhibited lung metastases. | [9] |

| MC38 Colon Cancer | CD25-targeted liposomal P60 + anti-PD-1 | Induced total tumor regression in 100% of mice. | [6] |

Effects on the Immune System and Other Disease Models

While beneficial in cancer, systemic inhibition of Treg function carries a risk of autoimmunity. P60 administration in newborn mice, which have an immature immune system, induced a lymphoproliferative autoimmune syndrome.[1] However, the peptide did not cause toxic effects in adult mice, suggesting a therapeutic window for transient Treg inhibition.[1] In addition to its anti-tumor effects, P60 also improved the antiviral efficacy of a recombinant adenovirus-based vaccine against hepatitis C virus protein NS3.[1]

P60 Optimization and Advanced Delivery

The therapeutic application of the original P60 peptide is limited by its lack of target specificity and short plasma half-life.[6][10] Significant efforts have been made to improve its properties through chemical modification and targeted delivery systems.

-

Peptide Optimization (CM-1315): Head-to-tail macrocyclization of an optimized sequence (P60-D2A-S5A) and introduction of D-amino acids significantly improved microsomal stability and Treg inhibitory activity.[3]

-

Targeted Delivery (Aptamer-Conjugate): Conjugating P60 to a CD28-targeting aptamer (AptCD28-P60) allowed for specific delivery to CD28-expressing cells. This conjugate achieved a similar anti-tumor effect at a dose over 800-fold lower than the unconjugated peptide (625 pmol vs. 500 nmol).[10]

-

Tumor-Specific Activation (Fusion Protein): A fusion protein, 6(P60-MMPs), was designed with P60 segments linked by peptides sensitive to matrix metalloproteinases (MMP2/9), which are overexpressed in the tumor microenvironment. This allows for the specific release of active P60 within the tumor.[5]

-

Targeted Nanoparticles: Encapsulating P60 in liposomes targeted to the CD25 receptor (highly expressed on Tregs) dramatically improved specificity and anti-tumor efficacy, especially in combination with anti-PD-1 therapy.[6]

Key Experimental Protocols

The biological activity of P60 has been characterized using a range of standard and specialized immunological and biochemical assays.

References

- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CM-1315-P60. Inhibitors of FOXP3 transcription factor for cancer therapy. Cima [cima.cun.es]

- 5. Targeting Inhibition of Foxp3 by MMP2/9 Sensitive Short Peptide Linked P60 Fusion Protein 6(P60-MMPs) to Enhance Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting FOXP3 Tumor-Intrinsic Effects Using Adenoviral Vectors in Experimental Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Peptide P660: A Technical Guide to its Mechanism of Action and Impact on Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide P60 is a synthetic 15-mer peptide that has emerged as a potent inhibitor of the master transcriptional regulator FOXP3 (forkhead box P3).[1] FOXP3 is crucial for the development and immunosuppressive function of regulatory T cells (Tregs), which play a key role in maintaining immune homeostasis.[1] However, in the context of cancer and chronic infections, the activity of Tregs can impede beneficial anti-tumor or anti-viral immune responses. This compound offers a targeted approach to modulate the immunosuppressive environment by directly interfering with FOXP3 function. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on key transcription factors, and detailed protocols for its study.

Mechanism of Action

This compound functions as a cell-permeable inhibitor of FOXP3.[1] Its primary mechanism involves binding to FOXP3 and subsequently inhibiting its nuclear translocation.[1] By preventing FOXP3 from entering the nucleus, this compound effectively blocks its ability to regulate the expression of target genes. This leads to a reduction in the immunosuppressive activity of Tregs.

A key consequence of FOXP3 inhibition by this compound is the derepression of other critical transcription factors, namely Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1] FOXP3 normally suppresses the activity of NFAT and NF-κB. By inhibiting FOXP3, this compound indirectly enhances the transcriptional activity of NFAT and NF-κB, which are essential for the activation and function of effector T cells.

Data Presentation: Quantitative Analysis of this compound and its Analogs

The interaction of this compound with FOXP3 and its subsequent effects on transcription factor activity have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Binding of this compound and Alanine-Substituted Analogs to FOXP3

Binding affinity was measured using Surface Plasmon Resonance (SPR). The response units (RU) are proportional to the amount of peptide bound to the immobilized FOXP3 protein. A higher RU indicates stronger binding.

| Peptide | Sequence | Relative Binding to FOXP3 (%) |

| P60 | RDFQSFRKMWPFFAM | 100 |

| P60-R1A | ADFQSFRKMWPFFAM | 18 |

| P60-D2A | RAFQSFRKMWPFFAM | 155 |

| P60-F3A | RDQQSFRKMWPFFAM | 95 |

| P60-Q4A | RDFSFRKMWPFFAM | 105 |

| P60-S5A | RDFQAFRKMWPFFAM | 140 |

| P60-F6A | RDFQSARKMWPFFAM | 80 |

| P60-R7A | RDFQSFKMWPFFAM | 25 |

| P60-K8A | RDFQSFRMWPFFAM | 35 |

| P60-M9A | RDFQSFRKAWPFFAM | 70 |

| P60-W10A | RDFQSFRKMAPFFAM | 5 |

| P60-P11A | RDFQSFRKMWFFAM | 110 |

| P60-F12A | RDFQSFRKMWPFAM | 45 |

| P60-F13A | RDFQSFRKMWPFAM | 60 |

| P60-A14M | RDFQSFRKMWPFFMM | 90 |

| P60-M15A | RDFQSFRKMWPFFA | 85 |

Data adapted from a study on the alanine scanning of this compound.

Table 2: Effect of this compound on NF-κB and NFAT Luciferase Reporter Activity

The data represents the percentage of luciferase activity in the presence of FOXP3 and this compound, relative to the activity with FOXP3 alone. An increase in luciferase activity indicates that P60 is overcoming the suppressive effect of FOXP3.

| Transcription Factor Reporter | Cell Line | P60 Concentration (µM) | Inhibition of FOXP3-mediated Suppression (%) |

| NF-κB-Luciferase | 293T | 100 | ~75% |

| NFAT-Luciferase | Jurkat | 100 | ~80% |

Data compiled from luciferase reporter assays described in the literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

References

Preliminary Studies on Peptide P660 Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Peptide P60" is applied to several distinct peptide molecules in scientific literature, each with unique origins, mechanisms of action, and toxicological profiles. This guide provides a comprehensive overview of the preliminary toxicity and safety data available for two prominent P60 peptides: the synthetic FOXP3 inhibitor this compound investigated for cancer immunotherapy, and Oryza Peptide-P60 (OP60), a rice-derived peptide with antioxidant properties. This document aims to serve as a technical resource for researchers and drug development professionals by presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Synthetic this compound (FOXP3 Inhibitor)

The synthetic 15-mer this compound is a cell-permeable inhibitor of the Forkhead box P3 (FOXP3) transcription factor, a key regulator of regulatory T cell (Treg) function.[1][2][3][4][5][6][7][8][9] By inhibiting FOXP3, P60 aims to suppress Treg activity and enhance anti-tumor immune responses.[1][2][3]

In Vivo Toxicity Studies

Preliminary in vivo studies have been conducted in mice to assess the safety profile of the FOXP3 inhibitor P60.

Table 1: In Vivo Toxicity of Synthetic this compound in Mice

| Animal Model | Dosage and Administration | Observed Effects | Citation |

| Adult BALB/c Mice | Not specified | No toxic effects observed. | [2] |

| Newborn Mice | Not specified | Induced a lymphoproliferative autoimmune syndrome, similar to the pathology in scurfy mice which lack functional Foxp3. | [2][3][4][5][7] |

| Breast-Tumor-Bearing Mice | Intratumoral administration of an adenoviral vector encoding P60 (Ad.P60) | Delayed tumor growth and inhibited lung metastases. No systemic toxicity data reported. |

In Vitro Cytotoxicity and Mechanistic Studies

In vitro studies have explored the effects of P60 on various cell types, primarily focusing on its intended pharmacological action and potential for cytotoxicity.

Table 2: In Vitro Effects of Synthetic this compound

| Cell Line/Primary Cells | Concentration | Experiment | Key Findings | Citation |

| Murine and Human-derived Treg cells | 100 µM | T-cell stimulation assay | Inhibited Treg immunosuppressive activity and improved effector T-cell stimulation. | [6][8][9] |

| Breast Cancer (BRCA) cells (LM3 and EO771) | 12.5, 25, or 50 µM | Cell viability assay (MTT) in the presence of cisplatin (5 µM) | Significantly reduced cell viability and increased sensitivity to cisplatin in a concentration-dependent manner. | [10][11] |

| LM3 Breast Cancer Cells | Not specified | Caspase 3 activity assay | Significantly upregulated caspase 3 activity compared to the control peptide. | [10][11] |

| LM3 Breast Cancer Cells | Not specified | Propidium Iodide (PI) exclusion assay | Significantly increased cell death. | [10][11] |

Experimental Protocols

1.3.1. In Vitro Treg Inhibition Assay

-

Cell Isolation: Effector T cells and Treg cells are isolated from murine splenocytes.

-

Cell Culture and Stimulation: Effector T cells (10^5 cells/well) are stimulated with anti-mouse CD3 antibody (2.5 µg/mL) in the presence or absence of purified Treg cells (10^4 cells/well).

-

Peptide Treatment: The cells are treated with this compound at a concentration of 50 µM.

-

Proliferation Measurement: T-cell proliferation is measured after 3 days.[12]

1.3.2. Cell Viability Assay (MTT)

-

Cell Seeding: Breast cancer cells (EO771 and LM3) are seeded in appropriate culture plates.

-

Treatment: Cells are incubated with this compound or a control peptide at concentrations of 12.5, 25, or 50 µM in the presence or absence of 5 µM cisplatin.

-

Incubation: The cells are incubated for 72 hours.

-

MTT Assay: Cell viability is determined using a standard MTT assay.[11]

1.3.3. Caspase 3 Activity Assay

-

Cell Treatment: LM3 cells are incubated with this compound or a control peptide in the presence of cisplatin for 48 hours.

-

Cell Lysis: Total cell lysates are prepared.

-

Assay: Cell lysates are seeded into 96-well plates and mixed with a reaction buffer containing the caspase-3 substrate Z-DEVD-R110 (25 µM).

-

Measurement: The plates are incubated for 1 hour at room temperature, protected from light, and caspase-3 activity is determined.[10]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Action for the FOXP3 Inhibitor this compound.

Caption: Experimental Workflow for the In Vitro Treg Inhibition Assay.

Oryza Peptide-P60 (OP60)

Oryza Peptide-P60 (OP60) is a commercially available rice-derived peptide recognized for its antioxidant properties.[13][14][15] Studies have primarily focused on its cytoprotective effects against oxidative stress.[13][14]

In Vitro Cytotoxicity and Protective Effects

In vitro studies using the human liver cancer cell line HepG2 have demonstrated the protective effects of OP60 against oxidative stress-induced cytotoxicity.

Table 3: In Vitro Protective Effects of Oryza Peptide-P60 (OP60) in HepG2 Cells

| Oxidizing Agent | OP60 Pretreatment Concentration | Effect on Cytotoxicity | Citation |

| H₂O₂ | 5 mg/mL | Reduced cytotoxicity to 47.7 ± 1.3% compared to the H₂O₂-treated group. | [14] |

| Acetaminophen (APAP) | 5 mg/mL | Reduced cytotoxicity to 12.2 ± 1.3% compared to the APAP-treated group. | [14] |

In Vivo Protective Effects

In vivo studies in mice have investigated the protective effects of OP60 against drug-induced liver injury.

Table 4: In Vivo Protective Effects of Oryza Peptide-P60 (OP60) in Mice

| Animal Model | Insult | OP60 Pretreatment | Key Findings | Citation |

| Mice | Acetaminophen (APAP)-induced liver injury | 500 mg/kg | Prevented liver injury by suppressing glutathione depletion (from 0.19 ± 0.02 mmol/mg protein to 0.90 ± 0.02 mmol/mg protein). | [13][14] |

Experimental Protocols

2.3.1. In Vitro Cytotoxicity Assay (HepG2 cells)

-

Cell Culture: HepG2 cells are cultured in appropriate media.

-

Pretreatment: Cells are pretreated with OP60 (e.g., 5 mg/mL) for a specified duration.

-

Induction of Oxidative Stress: Cells are then treated with an oxidizing agent such as H₂O₂ or acetaminophen (APAP).

-

Cell Viability Assessment: Cell viability is measured to determine the extent of cytotoxicity.[14]

2.3.2. In Vivo Acetaminophen-Induced Liver Injury Model

-

Animal Model: Mice are used for this study.

-

Pretreatment: A group of mice is pretreated with OP60 (e.g., 500 mg/kg).

-

Induction of Liver Injury: Liver injury is induced by the administration of acetaminophen (APAP).

-

Assessment: Liver injury is assessed by measuring markers such as glutathione levels in the liver.[13][14]

Signaling Pathway Diagram

The protective effects of OP60 are mediated through the activation of the Nrf2 signaling pathway.[13][14][15]

Caption: The Nrf2 Signaling Pathway Activated by Oryza Peptide-P60.

Other Peptides Designated as P60

P60.4Ac

A variant of the synthetic P60 peptide, P60.4Ac, has been developed with N-terminal acetylation and C-terminal amidation. This peptide, derived from LL-37, exhibits antimicrobial, anti-biofilm, and anti-inflammatory properties. It has been investigated for safety and efficacy in ototopical drops for adults with chronic suppurative otitis media. Specific toxicity data from these studies is not detailed in the provided search results.

Safety Data Sheet Information

Safety Data Sheets (SDS) for a substance identified as "this compound" with CAS No. 1319725-20-6 classify it as not a hazardous substance or mixture.[16] Another SDS for the same CAS number indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[17] These SDSs provide general handling and safety information but lack specific toxicological study results.[16][17]

Conclusion

The available preliminary data on peptides designated as "P60" reveal a diverse range of biological activities and toxicological profiles. The synthetic FOXP3 inhibitor P60 shows promise in cancer immunotherapy, with a notable adverse effect in newborn mice that warrants further investigation for its translational relevance. In contrast, Oryza Peptide-P60 demonstrates a protective, antioxidant effect both in vitro and in vivo, suggesting a favorable safety profile in the context of oxidative stress. The limited information on other P60 variants highlights the need for more detailed and publicly available toxicity studies. This guide provides a foundational understanding of the current toxicological landscape for these peptides, which should be expanded upon with further research to fully characterize their safety for potential therapeutic applications.

References

- 1. oncotarget.com [oncotarget.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. P60 peptide [novoprolabs.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. abbiotec.com [abbiotec.com]

- 9. innopep.com [innopep.com]

- 10. Targeting FOXP3 Tumor-Intrinsic Effects Using Adenoviral Vectors in Experimental Breast Cancer [mdpi.com]

- 11. preprints.org [preprints.org]

- 12. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective Effects of Rice Peptide Oryza Peptide-P60 against Oxidative Injury through Activation of Nrf2 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. This compound|1319725-20-6|MSDS [dcchemicals.com]

In Vivo Effects of Peptide P60 Administration in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Peptide P60 administration in mice, focusing on its role as a potent immunomodulatory agent. P60 is a 15-amino acid synthetic peptide identified through phage display library screening that functions as an inhibitor of the Forkhead Box P3 (FOXP3) transcription factor, a key regulator of regulatory T cell (Treg) development and function.[1][2][3][4] By targeting FOXP3, P60 effectively curtails the immunosuppressive activity of Tregs, thereby enhancing anti-tumor and antiviral immune responses.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects by directly interfering with the function of FOXP3. It readily enters cells and binds to FOXP3, leading to the inhibition of its nuclear translocation.[1][2][3] This sequestration of FOXP3 in the cytoplasm prevents it from suppressing the activity of key transcription factors, namely Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][2][3] The net result is a functional inhibition of both murine and human Tregs, which in turn enhances the activation and proliferation of effector T cells.[1][2][3]

Signaling Pathway of this compound

Caption: this compound signaling pathway in a regulatory T cell.

In Vivo Efficacy in Murine Models

The administration of this compound in various mouse models has demonstrated significant therapeutic potential, particularly in the realm of cancer immunotherapy.

Antitumor Activity

P60 has been shown to effectively delay tumor growth and improve survival in several preclinical cancer models. Notably, its efficacy is enhanced when used in combination with other immunotherapies, such as anti-PD-1 antibodies.[5] To overcome the peptide's inherent low stability and short half-life, modified versions and advanced delivery systems have been developed.[4][5][6][7]

Table 1: Summary of In Vivo Antitumor Efficacy of P60 and its Derivatives in Mice

| Peptide/Formulation | Cancer Model | Administration Route & Dosage | Key Findings | Reference(s) |

| P60 | CT26 Colon Carcinoma | Intraperitoneal | In combination with AH1 peptide vaccine, induced protection against tumor implantation. | [1][8] |

| CM1315 (Cyclized P60) | MC38 Colon Cancer | 50 µ g/mouse for 10 consecutive days | Significantly delayed tumor growth. | [4] |

| CM1315 (Cyclized P60) | LLC-OVA Lung Cancer | 50 µ g/mouse for 10 consecutive days | Significantly delayed tumor growth. | [4] |

| IL-P60750 (Liposomal P60) | MC38 Colon Cancer | Not Specified | Monotherapy induced total tumor regression in 40% of mice. | [5][6][7] |

| IL-P60750 + anti-PD-1 | MC38 Colon Cancer | Not Specified | Induced total tumor regression in 100% of mice. | [5][6][7] |

| 6(P60-MMPs) (Fusion Protein) | 4T1 Breast Cancer | Not Specified | Efficiently inhibited tumor growth and decreased lung metastasis. | [9] |

Antiviral Effects

Beyond its antitumor properties, P60 has also been shown to augment antiviral immunity. In one study, the administration of P60 improved the efficacy of a recombinant adenovirus-based vaccine expressing the NS3 protein of the hepatitis C virus.[1][2]

Safety and Toxicology Profile in Mice

While the administration of P60 to newborn mice resulted in a lymphoproliferative autoimmune syndrome, reminiscent of the phenotype observed in scurfy mice which lack functional Foxp3, the peptide did not exhibit toxic effects in adult mice.[1][2][3] This suggests a favorable safety profile for therapeutic applications in adult populations.

Experimental Protocols

The following sections outline the methodologies for key experiments involving the in vivo administration of this compound in mice.

Tumor Challenge Model

This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound in a syngeneic mouse model.

Caption: A generalized experimental workflow for a tumor challenge study in mice.

Detailed Steps:

-

Animal Model: Utilize syngeneic mouse strains that are compatible with the chosen tumor cell line (e.g., BALB/c for CT26, C57BL/6 for MC38).

-

Tumor Cell Implantation: Subcutaneously inject a specified number of tumor cells (e.g., 1 x 105 to 1 x 106 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined average size (e.g., 50-100 mm3 or a diameter of 5 mm), randomize the mice into treatment and control groups.[4]

-

Peptide Administration: Administer this compound or its modified versions via the desired route (e.g., intraperitoneally). The dosage and frequency will depend on the specific peptide formulation and experimental design (e.g., 50-100 µ g/day ).[4][8] The control group should receive a vehicle control (e.g., saline) or a scrambled control peptide.

-

Endpoint Analysis: Continue monitoring tumor growth and the health of the mice. At the end of the study, or when tumors reach a humane endpoint, euthanize the mice. Tumors and spleens can be harvested for further analysis, such as:

-

Immunophenotyping: Analyze the infiltration of various immune cell populations (e.g., CD8+ T cells, Tregs) within the tumor microenvironment using flow cytometry or immunohistochemistry.

-

Survival Analysis: In some studies, the primary endpoint may be overall survival.

-

In Vitro Treg Suppression Assay

This assay is crucial for confirming the biological activity of this compound before proceeding with in vivo studies.

Methodology:

-

Cell Isolation: Isolate CD4+CD25- effector T cells (Teff) and CD4+CD25+ regulatory T cells (Treg) from the spleens of mice.[4]

-

Co-culture: Co-culture the Teff cells with Treg cells at a specific ratio (e.g., 10:1 Teff:Treg).

-

Stimulation: Stimulate the co-culture with anti-CD3 antibodies to induce T cell proliferation.[4]

-

Peptide Treatment: Add varying concentrations of this compound or a control peptide to the co-cultures.

-

Proliferation Measurement: After a 3-day incubation period, assess Teff cell proliferation by measuring the incorporation of tritiated thymidine.[4] A reduction in the suppressive effect of Tregs on Teff proliferation indicates the inhibitory activity of the peptide.

Conclusion

This compound represents a promising immunotherapeutic agent with a well-defined mechanism of action targeting the master regulator of Tregs, FOXP3. In vivo studies in mice have consistently demonstrated its ability to enhance antitumor and antiviral immunity with a manageable safety profile in adult animals. The development of next-generation formulations, including cyclized peptides and liposomal delivery systems, has further improved its stability and therapeutic efficacy. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of FOXP3 inhibitors like this compound. Further research is warranted to optimize dosing strategies, explore combination therapies, and ultimately translate these promising preclinical findings into clinical applications.

References

- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice [cima.cun.es]

- 7. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Inhibition of Foxp3 by MMP2/9 Sensitive Short Peptide Linked P60 Fusion Protein 6(P60-MMPs) to Enhance Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Peptide P60: A Targeted Approach to Modulating Cytokine Production in Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Peptide P60 has emerged as a promising immunomodulatory agent with the potential to enhance anti-tumor and anti-viral immune responses. This synthetic 15-mer peptide functions by inhibiting the master transcriptional regulator of regulatory T cells (Tregs), Forkhead box P3 (FOXP3). By impeding the nuclear translocation of FOXP3, P60 effectively disarms the suppressive machinery of Tregs, thereby unleashing the effector functions of conventional T cells. This guide provides an in-depth analysis of this compound's influence on cytokine production, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and visual workflows to facilitate further research and development in this area.

Introduction

Regulatory T cells are a critical component of the immune system, responsible for maintaining self-tolerance and preventing excessive immune responses. However, in the context of cancer and chronic infections, Tregs can be co-opted by pathological processes to suppress anti-tumor and anti-viral immunity. A key mediator of Treg function is the transcription factor FOXP3. This compound was identified through phage display library screening for its ability to bind to and inhibit FOXP3.[1][2] This inhibitory action restores the activity of effector T cells, in part by modulating the production of key cytokines. This document serves as a technical resource for understanding and investigating the immunomodulatory effects of this compound, with a particular focus on its impact on cytokine signaling.

Mechanism of Action: Inhibition of FOXP3 and Restoration of T Cell Function

This compound exerts its biological effects by directly interfering with the function of FOXP3, the lineage-defining transcription factor of Tregs. The peptide is cell-permeable and, once inside the cell, it binds to FOXP3, preventing its translocation to the nucleus.[1][2]

In the nucleus, FOXP3 typically suppresses the transcription of genes involved in T cell activation and effector function. It achieves this, in part, by inhibiting the activity of two key transcription factors: Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][2] By blocking the nuclear localization of FOXP3, this compound effectively removes this inhibitory constraint on NFAT and NF-κB. This allows for the transcription of pro-inflammatory and effector cytokine genes, such as Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity.

Quantitative Data on Cytokine Production

The current body of research on this compound's impact on cytokine production has predominantly focused on IFN-γ, a critical cytokine in cell-mediated immunity. The available data indicates that P60's effect is context-dependent, primarily manifesting as a restoration of cytokine production in the presence of Treg-mediated suppression.

| Cell Type(s) | Experimental Condition | Cytokine Measured | Effect of this compound | Reference(s) |

| Effector T cells + Regulatory T cells (Tregs) | Co-culture with anti-CD3 stimulation | IFN-γ | Restored IFN-γ production to levels observed in the absence of Tregs. | [3] |

| Cytokine-Induced Killer (CIK) cells | Monoculture, with and without co-culture with cancer cell lines | IFN-γ | No significant increase in IFN-γ secretion. | [4][5] |

Note: Further research is required to elucidate the full cytokine profile affected by this compound. Studies employing multiplex cytokine assays would provide a more comprehensive understanding of its immunomodulatory effects on other key cytokines such as IL-2, TNF-α, and IL-10.

Experimental Protocols

In Vitro Treg Suppression Assay

This protocol is designed to assess the ability of this compound to inhibit the suppressive function of regulatory T cells on the proliferation and cytokine production of effector T cells.

Materials:

-

CD4+CD25- Effector T cells (Teff)

-

CD4+CD25+ Regulatory T cells (Treg)

-

This compound

-

Control peptide

-

T cell activation beads (e.g., anti-CD3/CD28)

-

Complete RPMI-1640 medium

-

96-well round-bottom culture plates

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

ELISA kit for IFN-γ

Procedure:

-

Cell Preparation: Isolate Teff and Treg cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Labeling of Effector T cells: Label the Teff cells with a cell proliferation dye according to the manufacturer's instructions. This will allow for the tracking of cell division by flow cytometry.

-

Co-culture Setup:

-

Plate the labeled Teff cells at a constant number per well (e.g., 5 x 10^4 cells/well).

-

Add Treg cells at varying ratios to the Teff cells (e.g., 1:1, 1:2, 1:4 Teff:Treg). Include control wells with only Teff cells.

-

Add this compound or a control peptide to the designated wells at the desired final concentration (e.g., 50 µM).

-

Add T cell activation beads to all wells to stimulate the T cells.

-

Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

-

Analysis:

-

Proliferation: At the end of the incubation period, harvest the cells and analyze the dilution of the proliferation dye in the Teff cell population by flow cytometry. A decrease in dye intensity indicates cell division.

-